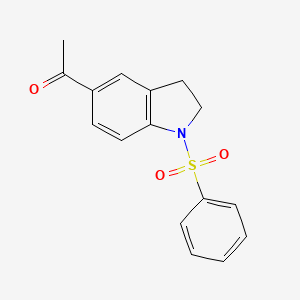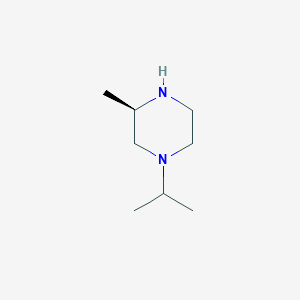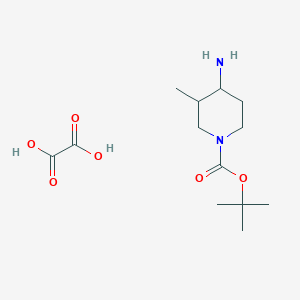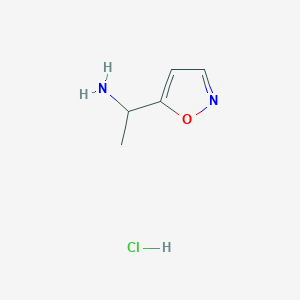
2-(Morpholin-2-yl)acetic acid hydrochloride
Descripción general
Descripción
2-(Morpholin-2-yl)acetic acid hydrochloride is an organic compound with the chemical formula C6H12ClNO3. It is a white crystalline substance that is soluble in water and alcohol solvents. This compound is widely used in organic synthesis and serves as a reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Morpholin-2-yl)acetic acid hydrochloride is typically synthesized through the neutralization of morpholine with acetic acid in the presence of hydrochloric acid. The process involves adding morpholine to acetic acid containing a small amount of hydrochloric acid at room temperature. The mixture is then filtered and crystallized to obtain the target product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in sealed, dry conditions to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions
2-(Morpholin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Esterification: Catalyzed by acids to form esters.
Amidation: Reacts with amines to form amides.
Sulfonation: Used in the preparation of sulfonamide compounds.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Amidation: Requires amines and sometimes coupling agents.
Sulfonation: Involves sulfonyl chlorides or sulfonic acids.
Major Products
The major products formed from these reactions include esters, amides, and sulfonamides, which are valuable intermediates in pharmaceutical and chemical industries .
Aplicaciones Científicas De Investigación
2-(Morpholin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters, amides, and sulfonamides.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Serves as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the manufacture of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(Morpholin-2-yl)acetic acid hydrochloride involves its role as a reagent in chemical reactions. It acts by providing the morpholine moiety, which can participate in nucleophilic substitution reactions, esterification, and amidation. The molecular targets and pathways depend on the specific reaction and the compounds being synthesized .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Morpholin-2-yl)acetic acid hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility and reactivity make it a valuable reagent in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
2-morpholin-2-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGFQSPNFIEARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















